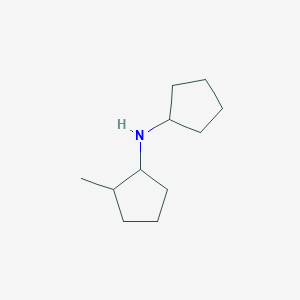![molecular formula C19H20F3N5O5S2 B13648078 [2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/structure/B13648078.png)
[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAK-243, also known as MLN7243, is a first-in-class small molecule inhibitor of ubiquitin-like modifier activating enzyme 1 (UBA1). This enzyme is crucial in the ubiquitylation cascade, where proteins are tagged with ubiquitin moieties to regulate their degradation or function. TAK-243 has shown significant preclinical activity in various cancer models, including acute myeloid leukemia and chronic lymphocytic leukemia .
Métodos De Preparación
The synthesis of TAK-243 involves several steps, including the formation of a TAK-243-ubiquitin adduct. The compound is typically prepared through a series of organic reactions that include the use of specific reagents and catalysts. Industrial production methods for TAK-243 are not extensively detailed in public literature, but it is known that the compound is synthesized in a controlled laboratory environment to ensure purity and efficacy .
Análisis De Reacciones Químicas
TAK-243 undergoes several types of chemical reactions, primarily focusing on its interaction with ubiquitin and UBA1. The compound inhibits the ubiquitin conjugation cascade by forming a TAK-243-ubiquitin adduct, thereby blocking the activation of UBA1. This inhibition leads to a reduction in poly- and mono-ubiquitylation, causing proteotoxic stress and DNA damage stress in cancer cells . Common reagents used in these reactions include various organic solvents and catalysts that facilitate the formation of the TAK-243-ubiquitin adduct .
Aplicaciones Científicas De Investigación
TAK-243 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, TAK-243 is used to study the ubiquitin-proteasome system and its role in protein degradation. In biology, the compound is utilized to investigate cellular stress responses and apoptosis mechanisms. In medicine, TAK-243 has shown promise as a potential therapeutic agent for various cancers, including acute myeloid leukemia and adrenocortical carcinoma . The compound’s ability to induce proteotoxic stress and apoptosis makes it a valuable tool for cancer research and drug development .
Mecanismo De Acción
TAK-243 exerts its effects by selectively inhibiting UBA1, the initiating enzyme in the ubiquitylation cascade. By forming a TAK-243-ubiquitin adduct, the compound blocks the activation of UBA1, leading to a reduction in poly- and mono-ubiquitylation. This inhibition causes proteotoxic stress and DNA damage stress in cancer cells, ultimately leading to cell death . TAK-243 also induces endoplasmic reticulum stress and activates the unfolded protein response, further contributing to its anti-cancer effects .
Comparación Con Compuestos Similares
TAK-243 is unique in its selective inhibition of UBA1, distinguishing it from other ubiquitin-proteasome system inhibitors. Similar compounds include bortezomib and carfilzomib, which target the proteasome itself rather than the upstream ubiquitin-activating enzyme. TAK-243’s specificity for UBA1 provides a novel approach to disrupting the ubiquitin-proteasome system, offering potential advantages in terms of efficacy and reduced toxicity . Other similar compounds include inhibitors of ubiquitin-conjugating enzymes (E2s) and ubiquitin ligases (E3s), but TAK-243 remains distinct in its mechanism of action and target specificity .
Propiedades
Fórmula molecular |
C19H20F3N5O5S2 |
|---|---|
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
[2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate |
InChI |
InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31) |
Clave InChI |
KJDAGXLMHXUAGV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


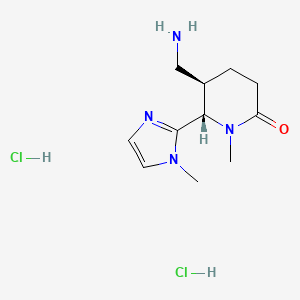
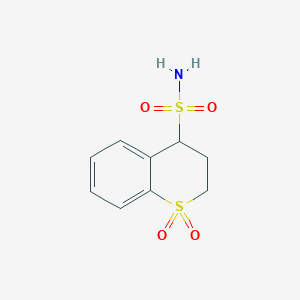
![1-[5-(Trifluoromethyl)furan-2-yl]ethanone](/img/structure/B13648014.png)
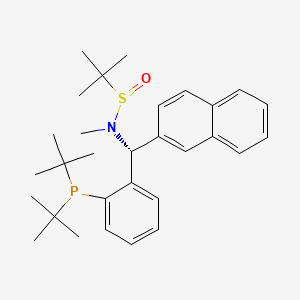
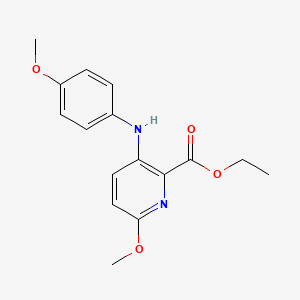
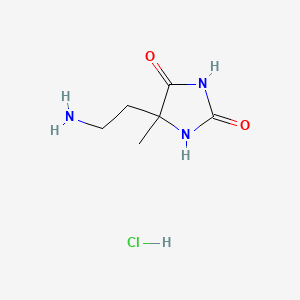
![1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)
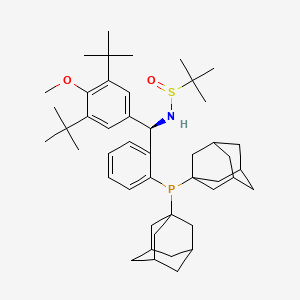
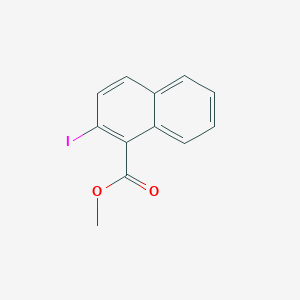
![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/structure/B13648062.png)
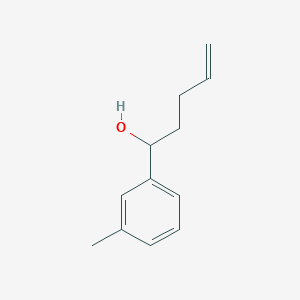
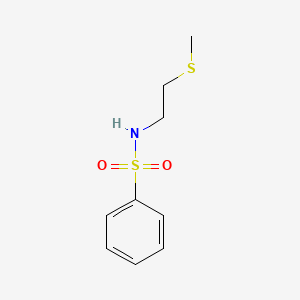
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)
